molecular formula C7H4FIN2 B8616496 2-Fluoro-4-iodopyridine-5-acetonitrile

2-Fluoro-4-iodopyridine-5-acetonitrile

Cat. No. B8616496
M. Wt: 262.02 g/mol
InChI Key: TWCBACMXWWICMY-UHFFFAOYSA-N
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Patent
US08114872B2

Procedure details

Combine trimethylsilyl cyanide (297 mg, 3.0 mmol) and tetrabutylammonium fluoride (785 mg, 3.0 mmol) in 20 mL of acetonitrile under nitrogen. Add 5-bromomethyl-2-fluoro-4-iodo-pyridine (0.63 g, 2.0 mmol) to the above solution. Stir the mixture for 2 h at RT. Dilute the mixture with chloroform/IPA (3/1). Wash the solution with water and subsequently with saturated aqueous sodium chloride. Dry it over sodium sulfate. Concentrate the solution in vacuo. Purify by column chromatography (5% methanol in DCM) to afford the title compound as a yellow, waxy solid (500 mg, 96%). MS (ES) m/z 263 [M+1]+.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Br[CH2:26][C:27]1[C:28]([I:34])=[CH:29][C:30]([F:33])=[N:31][CH:32]=1>C(#N)C.C(Cl)(Cl)Cl.C(O)(C)C>[F:33][C:30]1[N:31]=[CH:32][C:27]([CH2:26][C:5]#[N:6])=[C:28]([I:34])[CH:29]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
297 mg
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
785 mg
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0.63 g
Type
reactant
Smiles
BrCC=1C(=CC(=NC1)F)I
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the solution with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry it over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (5% methanol in DCM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=N1)CC#N)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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